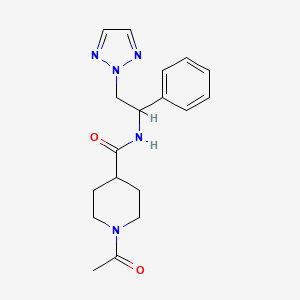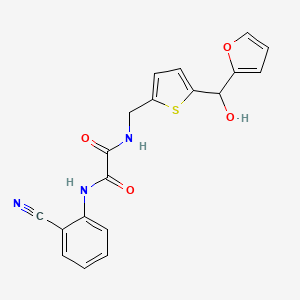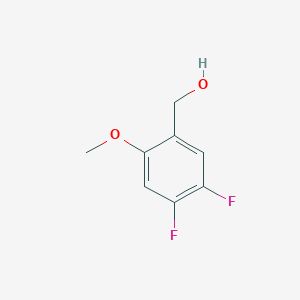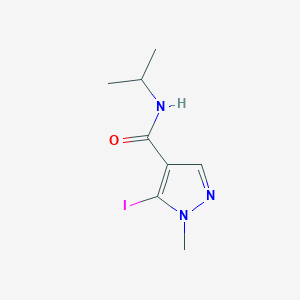![molecular formula C11H15ClFN B2688567 N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride CAS No. 2366994-30-9](/img/structure/B2688567.png)
N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride” is a chemical compound with the CAS Number: 2366991-75-3 . Its IUPAC name is ®-N- (1- (4-fluorophenyl)ethyl)cyclopropanamine hydrochloride . The molecular weight of this compound is 215.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m1./s1 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride demonstrates high affinity and oral activity as a neurokinin-1 (h-NK1) receptor antagonist. It has been found effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, showcasing its potential in modulating neurokinin-1 receptor activities with significant implications for treating related disorders (Harrison et al., 2001).
Antibacterial and Antifungal Activities
Research into amide derivatives of quinolone, involving cyclopropane structures similar to N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine, has shown notable antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity. This highlights the compound's potential utility in developing new antibacterial and antifungal agents (Patel, Patel, & Chauhan, 2007).
Stereoselective Synthesis
The compound's structure facilitates the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, an important process in creating molecules with specific stereochemistry. This is crucial for the development of drugs where the stereochemistry can significantly affect the drug's efficacy and safety (Shibue & Fukuda, 2014).
Enzyme Inhibition for Disease Treatment
Bromophenol derivatives with cyclopropyl moiety, related to N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine, have been shown to effectively inhibit cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes. These findings suggest potential applications in treating diseases such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Boztaş et al., 2019).
Antiviral and Antimicrobial Activity
The synthesis and evaluation of fluorinated cyclopropanoid nucleosides demonstrate potential antiviral activity, particularly against HSV-1 and HSV-2. Additionally, adenine derivatives showed low affinity to adenosine receptors, suggesting a nuanced approach to designing antiviral drugs with minimized side effects (Rosen et al., 2004).
Safety and Hazards
This compound has several hazard statements associated with it. It is harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection and face protection .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMIUHPICOBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)
![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)


![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)


![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)